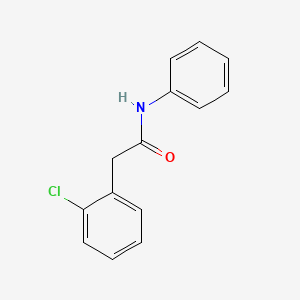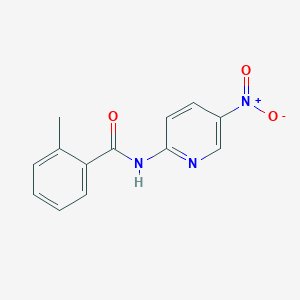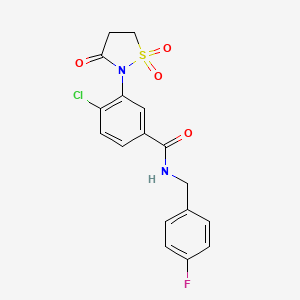
2-(2-chlorophenyl)-N-phenylacetamide
Overview
Description
2-(2-chlorophenyl)-N-phenylacetamide is a useful research compound. Its molecular formula is C14H12ClNO and its molecular weight is 245.70 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 245.0607417 g/mol and the complexity rating of the compound is 251. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral and Antiapoptotic Effects
2-(2-Methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, a derivative of 2-(2-chlorophenyl)-N-phenylacetamide, has shown significant antiviral and antiapoptotic effects. This compound demonstrated therapeutic efficacy in treating Japanese encephalitis, with a notable decrease in viral load and an increase in survival rates in infected mice (Ghosh et al., 2008).
Anticonvulsant Activity
A study on omega-(1H-imidazol-1-yl)-N-phenylacetamide, propionamide, and butyramide derivatives, including 2-(1H-imidazol-1-yl)-N-(o-chlorophenyl)acetamide, revealed anticonvulsant activity. These compounds were tested against seizures induced by maximal electroshock, and the mentioned compound was found to be the most active in the series (Aktürk et al., 2002).
Antibacterial Activity
Synthesized compounds like 2-(4-chlorophenyl)-N-(4-oxo-2-aryl(1,3 thiazolidin-3-yl))acetamides showed moderate to good activity against gram-positive and gram-negative bacteria. QSAR studies of these compounds indicated the positive contribution of substituents in increasing hydrophobicity or steric bulk character (Desai et al., 2008).
Molecular Conformations and Supramolecular Assembly
The structures of four halogenated N,2-diarylacetamides were reported, including N-(4-chloro-3-methylphenyl)-2-phenylacetamide and N-(4-bromo-3-methylphenyl)-2-(2-chlorophenyl)acetamide. These studies focused on their molecular conformations and supramolecular assembly, essential for understanding their interactions and stability (Nayak et al., 2014).
Supramolecular Assembly via Hydrogen Bonds
Research into N-(2-chlorophenyl) acetamide highlighted the role of hydrogen bonds in facilitating the formation of three-dimensional architectures. This work sheds light on the interactions and structures of chloro- and bromo-phenyl derivatives (Hazra et al., 2014).
Synthesis of Novel Antimicrobial Agents
2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamides, synthesized from hydroxyphenylacetic acid, were evaluated for antimicrobial activity against various fungal and bacterial strains. Some synthesized compounds exhibited superior in vitro activity compared tostandard drugs (Jayadevappa et al., 2012).
Catalytic Activity in Suzuki–Miyaura Reaction
The catalytic activity of acetanilide palladacycles derived from acetanilide derivatives, including N-(4-chlorophenyl)acetamide, was examined in the Suzuki–Miyaura reaction. These complexes exhibited efficient activity in this reaction, contributing significantly to organic synthesis (Dewan et al., 2014).
Potential Anticancer, Anti-Inflammatory, and Analgesic Agents
A series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives were developed and assessed for their anticancer, anti-inflammatory, and analgesic activities. This research shows the potential of such compounds to be developed into therapeutic agents (Rani et al., 2014).
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO/c15-13-9-5-4-6-11(13)10-14(17)16-12-7-2-1-3-8-12/h1-9H,10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDDTTZHZYHPPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(sec-butyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5067688.png)
![4-{[4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-5-(hydroxymethyl)-2-methyl-3-pyridinol bis(trifluoroacetate) (salt)](/img/structure/B5067691.png)
![N-{1-[1-(3-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide](/img/structure/B5067696.png)
![N-benzyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5067704.png)
![N-cyclopentyl-5-[(ethylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5067711.png)
![4-{4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5067721.png)
![ethyl 1-[(3-chlorophenyl)sulfonyl]-4-(4-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B5067733.png)

![(3S*)-1-isobutyl-4-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-3-methyl-2-piperazinone](/img/structure/B5067749.png)
![2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5067754.png)
![3-[1-(2-methoxybenzoyl)-2-pyrrolidinyl]-5-propylisoxazole](/img/structure/B5067759.png)



